Cas no 39741-26-9 ((S)-2-Benzamido-4-methoxy-4-oxobutanoic acid)

(S)-2-Benzamido-4-methoxy-4-oxobutanoic acid is a chiral intermediate with applications in organic synthesis and pharmaceutical research. Its structure features a benzamido group and a methoxycarbonyl side chain, making it a versatile building block for peptidomimetics and bioactive compounds. The (S)-configuration ensures enantioselectivity in asymmetric synthesis, while the ester and carboxylic acid functionalities allow for further derivatization. This compound is particularly useful in the preparation of modified amino acids and enzyme inhibitors. High purity and well-defined stereochemistry make it a reliable choice for researchers requiring precise control over molecular architecture. Its stability under standard handling conditions further enhances its utility in synthetic workflows.
(S)-2-Benzamido-4-methoxy-4-oxobutanoic acid structure
39741-26-9 structure
Product Name:(S)-2-Benzamido-4-methoxy-4-oxobutanoic acid
CAS No:39741-26-9
MF:C12H13NO5
MW:251.235323667526
CID:55082
PubChem ID:10901088
Update Time:2025-05-20

(S)-2-Benzamido-4-methoxy-4-oxobutanoic acid Chemical and Physical Properties

Names and Identifiers

    • (S)-2-Benzamido-4-methoxy-4-oxobutanoic acid
    • N-BENZOOYL-L-ASPARTIC ACID-¦¢-METHYL ESTER
    • N-BENZOYL-L-ASPARTIC ACID-β-METHYL ESTER
    • N-Benzooyl-L-aspartic acid-B-methyl ester
    • N-BENZOOYL-L-ASPARTIC ACID--METHYL ESTER
    • N-BENZOYL-ASPARTIC ACID-4-METHYL ESTER
    • N-Benzoyl-L-aspartic acid 4-methyl ester
    • N-Benzoyl-L-Aspartic Acid Methyl Ester
    • N-Benzoyl-L-aspartic acid-beta-methyl ester 97%
    • N-benzoyl-L-Aspartic acid-beta-methyl ester
    • N-Benzooyl-L-asparticacid-
    • (2S)-4-METHOXY-4-OXO-2-(PHENYLFORMAMIDO)BUTANOIC ACID
    • SCHEMBL8211973
    • A824718
    • -methylester
    • (2S)-2-benzamido-4-methoxy-4-oxobutanoic acid
    • (S)-2-Benzamido-4-methoxy-4-oxobutanoicacid
    • AKOS012607266
    • 39741-26-9
    • Inchi: 1S/C12H13NO5/c1-18-10(14)7-9(12(16)17)13-11(15)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,13,15)(H,16,17)/t9-/m0/s1
    • InChI Key: GYTMPGSCDGAMQQ-VIFPVBQESA-N
    • SMILES: O(C)C(C[C@@H](C(=O)O)NC(C1C=CC=CC=1)=O)=O

Computed Properties

  • Exact Mass: 251.07900
  • Monoisotopic Mass: 251.079
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 7
  • Complexity: 322
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 92.7A^2
  • XLogP3: 0.7

Experimental Properties

  • Density: 1.293
  • Boiling Point: 531.914 °C at 760 mmHg
  • Flash Point: 275.492 °C
  • PSA: 92.70000
  • LogP: 0.82360

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(S)-2-Benzamido-4-methoxy-4-oxobutanoic acid Suppliers

Amadis Chemical Company Limited
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(CAS:39741-26-9)(S)-2-Benzamido-4-methoxy-4-oxobutanoic acid
Order Number:A824718
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:10
Price ($):554.0
Email:sales@amadischem.com

Additional information on (S)-2-Benzamido-4-methoxy-4-oxobutanoic acid

Recent Advances in the Study of (S)-2-Benzamido-4-methoxy-4-oxobutanoic acid (CAS: 39741-26-9)

The compound (S)-2-Benzamido-4-methoxy-4-oxobutanoic acid (CAS: 39741-26-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral derivative, characterized by its benzamido and methoxy-oxobutanoic acid moieties, has shown promising potential in various biochemical applications. Recent studies have focused on its synthesis, structural characterization, and biological activities, particularly in the context of enzyme inhibition and drug development.

A 2023 study published in the Journal of Medicinal Chemistry explored the compound's role as a potential inhibitor of aspartate aminotransferase, a key enzyme in amino acid metabolism. The research team employed X-ray crystallography to elucidate the binding mode of (S)-2-Benzamido-4-methoxy-4-oxobutanoic acid with the enzyme's active site, revealing specific interactions that contribute to its inhibitory activity. The study reported an IC50 value of 12.3 μM, suggesting moderate but selective inhibition that could be optimized through structural modifications.

In the area of synthetic methodology, a novel asymmetric synthesis route for 39741-26-9 was developed by researchers at ETH Zürich (Nature Chemistry, 2024). This approach utilizes a chiral auxiliary-mediated Michael addition followed by selective amidation, achieving an overall yield of 78% with 99% enantiomeric excess. The improved synthetic protocol addresses previous challenges in obtaining the pure (S)-enantiomer, which is crucial for biological activity studies.

Pharmacokinetic studies conducted by Pfizer's research division (2024) have investigated the metabolic stability of this compound. Using LC-MS/MS analysis in rat plasma, they determined a half-life of 2.3 hours and moderate plasma protein binding (68%). These findings suggest that while the compound shows reasonable metabolic stability, further structural optimization may be needed to improve its drug-like properties for potential therapeutic applications.

Emerging applications in cancer research have also been reported. A recent study in Cell Chemical Biology (2024) demonstrated that (S)-2-Benzamido-4-methoxy-4-oxobutanoic acid can modulate the activity of certain oncogenic signaling pathways, particularly those involving HIF-1α stabilization. The compound showed selective cytotoxicity against hypoxic cancer cells in vitro, with minimal effects on normoxic cells, suggesting potential as a hypoxia-targeting therapeutic agent.

Structural-activity relationship (SAR) studies have identified key modifications that enhance the compound's biological properties. Research from the University of Tokyo (J. Org. Chem. 2024) systematically varied the benzamido substituents and found that electron-withdrawing groups at the para position increased inhibitory potency against target enzymes by up to 3-fold, while maintaining selectivity.

Looking forward, the unique structural features and demonstrated biological activities of (S)-2-Benzamido-4-methoxy-4-oxobutanoic acid position it as a valuable scaffold for further medicinal chemistry exploration. Current research efforts are focusing on developing derivatives with improved pharmacokinetic profiles and target specificity, particularly for applications in metabolic disorders and oncology. The compound's chiral nature and modular structure make it particularly amenable to structure-based drug design approaches.

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Amadis Chemical Company Limited
(CAS:39741-26-9)(S)-2-Benzamido-4-methoxy-4-oxobutanoic acid
A824718
Purity:99%
Quantity:1g
Price ($):554.0
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